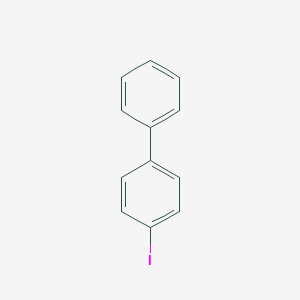
4-Iodobiphenyl
Cat. No. B074954
Key on ui cas rn:
1591-31-7
M. Wt: 280.1 g/mol
InChI Key: NXYICUMSYKIABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06888032B2
Procedure details


A Schlenk tube was charged with CuI (19.5 mg, 0.102 mmol, 10 mol %), 4-bromobiphenyl (234 mg, 1.00 mmol), NaI (300 mg, 2.00 mmol), evacuated and backfilled with argon. Ethylenediamine (13.5 μL, 0.202 mmol, 20 mol %) and sulfolane (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 23 h. The resulting suspension was allowed to reach room temperature, poured into hexane (20 mL) and washed with water (3×20 mL). The combined organic phases were dried (MgSO4), concentrated, and the residue was purified by flash chromatography on silica gel (hexane) to provide 262 mg (94% yield) of 4-iodobiphenyl as white crystals.




Name
CuI
Quantity
19.5 mg
Type
catalyst
Reaction Step Two


Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[Na+].[I-:15].C(N)CN.S1(CCCC1)(=O)=O>[Cu]I.CCCCCC>[I:15][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.5 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
S1(=O)(=O)CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
234 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[I-]
|
|
Name
|
CuI
|
|
Quantity
|
19.5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 130° C. for 23 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The Schlenk tube was sealed with a Teflon valve
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography on silica gel (hexane)
|
Outcomes


Product
Details
Reaction Time |
23 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=CC=C(C=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 262 mg | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
